2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide
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Overview
Description
2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a piperidine moiety linked via an ethyl chain to the amide group. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide typically involves the following steps:
Preparation of 2,3,4,5,6-pentafluorobenzoyl chloride: This can be achieved by reacting 2,3,4,5,6-pentafluorobenzoic acid with thionyl chloride under reflux conditions.
Formation of the amide bond: The resulting 2,3,4,5,6-pentafluorobenzoyl chloride is then reacted with 2-(1-piperidinyl)ethylamine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be utilized.
Major Products
Nucleophilic substitution: Substituted benzamides.
Hydrolysis: 2,3,4,5,6-pentafluorobenzoic acid and 2-(1-piperidinyl)ethylamine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of advanced materials with specific properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target sites. The piperidine moiety can also play a role in modulating the compound’s activity by interacting with specific binding pockets.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-pentafluorobenzamide: Lacks the piperidine moiety, making it less versatile in biological applications.
2,3,4,5,6-pentafluorobenzonitrile: Contains a nitrile group instead of an amide, leading to different reactivity and applications.
2,3,4,5,6-pentafluorophenylacetic acid: Contains a carboxylic acid group, which imparts different chemical properties.
Uniqueness
2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide is unique due to the combination of the highly electronegative fluorine atoms and the flexible piperidine moiety. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(2-piperidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F5N2O/c15-9-8(10(16)12(18)13(19)11(9)17)14(22)20-4-7-21-5-2-1-3-6-21/h1-7H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHJNKBCDRGQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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